molecular formula C10H8N4O B15281329 4-((3-Amino-1,2,4-oxadiazol-5-yl)methyl)benzonitrile

4-((3-Amino-1,2,4-oxadiazol-5-yl)methyl)benzonitrile

Cat. No.: B15281329
M. Wt: 200.20 g/mol
InChI Key: YIYZGEKVDJRPGX-UHFFFAOYSA-N
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Description

4-((3-Amino-1,2,4-oxadiazol-5-yl)methyl)benzonitrile is a heterocyclic compound featuring a 1,2,4-oxadiazole ring. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The presence of both amino and nitrile functional groups makes it a versatile intermediate for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Amino-1,2,4-oxadiazol-5-yl)methyl)benzonitrile typically involves the reaction of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine at 110°C to yield cinnamic acid. This intermediate is then reacted with amidoxime using carbonyl diimidazoles (CDI) in toluene to obtain the desired 1,2,4-oxadiazole derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-((3-Amino-1,2,4-oxadiazol-5-yl)methyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amines derived from the nitrile group.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

4-((3-Amino-1,2,4-oxadiazol-5-yl)methyl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((3-Amino-1,2,4-oxadiazol-5-yl)methyl)benzonitrile is not fully understood. it is believed to interact with various molecular targets and pathways, particularly those involving enzyme inhibition and receptor binding. The presence of the oxadiazole ring is known to enhance the compound’s ability to form hydrogen bonds, which can be crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((3-Amino-1,2,4-oxadiazol-5-yl)methyl)benzonitrile is unique due to the combination of its functional groups, which provide a versatile platform for further chemical modifications

Properties

Molecular Formula

C10H8N4O

Molecular Weight

200.20 g/mol

IUPAC Name

4-[(3-amino-1,2,4-oxadiazol-5-yl)methyl]benzonitrile

InChI

InChI=1S/C10H8N4O/c11-6-8-3-1-7(2-4-8)5-9-13-10(12)14-15-9/h1-4H,5H2,(H2,12,14)

InChI Key

YIYZGEKVDJRPGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=NC(=NO2)N)C#N

Origin of Product

United States

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